molecular formula C15H19N5O4 B12925925 (2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12925925
M. Wt: 333.34 g/mol
InChI Key: LZDOYNUYPGJBBG-PMXXHBEXSA-N
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Description

(2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Attachment of the Pent-1-yn-1-yl Group: The pent-1-yn-1-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, often involving the use of protecting groups to ensure regioselectivity.

    Final Coupling: The purine base and the tetrahydrofuran ring are coupled together under specific conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing high-throughput screening techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The compound can be reduced to form various derivatives with different pharmacological properties.

    Substitution: The amino group on the purine base can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted purine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique reactivity and potential to form novel compounds.

Biology:

  • Investigated for its role in nucleic acid analogs and potential to interfere with DNA and RNA synthesis.

Medicine:

  • Explored as an antiviral agent due to its ability to inhibit viral replication.
  • Studied for its anticancer properties, particularly in targeting rapidly dividing cells.

Industry:

  • Utilized in the development of pharmaceuticals and diagnostic agents.
  • Potential applications in biotechnology for the synthesis of nucleic acid-based materials.

Mechanism of Action

The compound exerts its effects primarily by interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA replication, such as DNA polymerase and reverse transcriptase. By incorporating into the growing nucleic acid chain, it causes chain termination and inhibits further synthesis. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

    Acyclovir: Another nucleoside analog used as an antiviral agent.

    Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in chemotherapy.

Comparison:

    Uniqueness: (2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific structure, which includes a pent-1-yn-1-yl group. This structural feature may confer distinct pharmacological properties compared to other nucleoside analogs.

Properties

Molecular Formula

C15H19N5O4

Molecular Weight

333.34 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-pent-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H19N5O4/c1-2-3-4-5-9-18-13(16)10-14(19-9)20(7-17-10)15-12(23)11(22)8(6-21)24-15/h7-8,11-12,15,21-23H,2-3,6H2,1H3,(H2,16,18,19)/t8-,11-,12-,15-/m1/s1

InChI Key

LZDOYNUYPGJBBG-PMXXHBEXSA-N

Isomeric SMILES

CCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

CCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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